molecular formula C15H21NO2 B14092504 Ethyl 2-benzylpiperidine-2-carboxylate

Ethyl 2-benzylpiperidine-2-carboxylate

Cat. No.: B14092504
M. Wt: 247.33 g/mol
InChI Key: JNYUQDQJTBQRCJ-UHFFFAOYSA-N
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Description

Ethyl 2-benzylpiperidine-2-carboxylate is a piperidine derivative organic compound of significant interest in medicinal and organic chemistry research. Piperidine rings are a fundamental scaffold found in numerous pharmaceuticals and bioactive molecules, making this N-benzyl substituted ester a valuable synthetic intermediate . It is primarily utilized in organic synthesis as a key building block for the development of more complex nitrogen-containing compounds . Its research applications are particularly prominent in the exploration of potential new active molecules, drawing from the established importance of the N-benzylpiperidine motif in drug discovery . For instance, the N-benzylpiperidine structure is a critical pharmacophore in several acetylcholinesterase (AChE) inhibitors, most notably the Alzheimer's disease medication Donepezil, which highlights the potential of this compound class for neuroscience research . Researchers value this compound for constructing molecular libraries to study structure-activity relationships (SAR), especially in the search for new cholinesterase inhibitors . The mechanism of action for any resulting bioactive molecules is typically attributed to targeted interactions with enzyme active sites, such as the catalytic anionic site and peripheral anionic site (PAS) of AChE, where the benzylpiperidine moiety can engage in key π-cation and hydrophobic interactions . As a colorless to pale yellow liquid at room temperature, it should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and ignition sources . Handling should be conducted using appropriate personal protective equipment (PPE), including gloves and safety goggles . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 2-benzylpiperidine-2-carboxylate

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13/h3-5,8-9,16H,2,6-7,10-12H2,1H3

InChI Key

JNYUQDQJTBQRCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of Acyclic Precursors

The piperidine core is often constructed via cyclization of δ-amino esters or γ-keto acids. For example, ethyl 2-benzylpiperidine-2-carboxylate can be synthesized through a modified Mannich reaction, where a β-keto ester undergoes condensation with a benzylamine derivative. In one approach, ethyl acetoacetate reacts with benzylamine and formaldehyde under acidic conditions to yield a γ-lactam intermediate, which is subsequently reduced to the piperidine derivative. This method, however, requires careful control of pH and temperature to avoid polymerization side reactions.

An alternative route employs a Horner–Wadsworth–Emmons reaction to form α,β-unsaturated esters, which are then subjected to catalytic hydrogenation. For instance, (E)-ethyl 3-(benzylamino)acrylate undergoes cyclization in the presence of Pt/C (5 wt%) under 3 bar H₂ pressure, achieving full conversion to the saturated piperidine system within 12 hours. The addition of 2–5 vol% water to the ethyl acetate solvent suppresses debromination byproducts by modulating catalyst surface activity.

Regioselective Introduction of the Benzyl Group

Direct C-Alkylation at the 2-Position

Introducing the benzyl group at the sterically congested 2-position necessitates strong base-mediated deprotonation. Ethyl piperidine-2-carboxylate, when treated with lithium diisopropylamide (LDA) in tetrahydrofuran at −78°C, generates a stabilized enolate that reacts efficiently with benzyl bromide. This method yields this compound in 68–72% isolated yield after aqueous workup. Key challenges include:

  • Competing N-alkylation (15–20% byproduct formation)
  • Over-alkylation at the 4-position due to residual basicity

Optimization studies demonstrate that using hexamethylphosphoramide (HMPA) as a co-solvent increases C- vs N-alkylation selectivity from 3:1 to 8:1 by stabilizing the enolate intermediate.

Reductive Amination Approaches

A two-step protocol avoids direct alkylation challenges:

  • Condensation of ethyl 2-oxopiperidine-2-carboxylate with benzylamine using Ti(OⁱPr)₄ (20 mol%) in methanol yields the corresponding imine (89% conversion).
  • Hydrogenation with Raney Ni (50°C, 10 bar H₂) affords the target compound in 94% enantiomeric excess when (R)-BINAP is used as a chiral ligand.

This method’s scalability is limited by the cost of chiral phosphine ligands, though recent advances in ligand recycling have improved economic viability.

Stereochemical Control in Asymmetric Syntheses

Chiral Auxiliary-Mediated Routes

Building on methodologies from (S)-2-piperidinecarboxylic acid syntheses, this compound can be prepared using L-camphorsulfonamide as a removable chiral director:

  • L-Camphorsulfonamide condenses with ethyl glyoxylate to form a chiral enamine.
  • Asymmetric alkylation with benzyl bromide proceeds with 8:1 diastereoselectivity in the presence of MgBr₂·Et₂O.
  • Acidic hydrolysis (6 M HCl, reflux) and subsequent cyclization yield the target compound in 61% overall yield and >99% ee.

Enzymatic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic this compound in phosphate buffer (pH 7.4) at 37°C. After 24 hours, the remaining (S)-ester is recovered with 98% enantiomeric purity, while the (R)-acid byproduct can be racemized and recycled.

Industrial-Scale Process Optimization

Solvent and Catalyst Screening

Comparative studies of hydrogenation catalysts reveal:

Catalyst Solvent Temp (°C) Pressure (bar) Debenzylation Byproduct (%)
Pt/C EtOAc 25 3 0.8
Pd/C MeOH 50 5 12.4
Rh/Al₂O₃ iPrOH 80 10 23.1

Pt/C in ethyl acetate emerges as the optimal system, particularly when the solvent contains 2–3% water to passivate catalyst sites responsible for aromatic ring hydrogenation.

Continuous Flow Hydrogenation

A packed-bed reactor with 1% Pt/C (50 µm particle size) achieves 99.9% conversion of ethyl 2-benzyl-1,2,3,6-tetrahydropyridine-2-carboxylate at 50 mL/min flow rate (residence time: 2.1 min). Key advantages over batch processes include:

  • 15% higher space-time yield (4.2 kg/L·h vs 3.6 kg/L·h)
  • Elimination of catalyst filtration steps
  • Consistent product purity (99.5% by HPLC)

Impurity Profiling and Control

Common impurities and their mitigation strategies:

  • Ethyl 2-(Dibenzyl)piperidine-2-carboxylate (3–7%)

    • Caused by over-alkylation during C-alkylation steps
    • Controlled by precise stoichiometry (1.05 eq benzyl bromide) and reaction quenching at 85% conversion
  • Ethyl Piperidine-2-carboxylate (Debenzylated Product, 0.5–2%)

    • Forms during hydrogenation via cleavage of the benzylic C–N bond
    • Suppressed by maintaining H₂ pressure below 5 bar and using Pt/C instead of Pd-based catalysts
  • Enantiomeric Impurities in Chiral Routes

    • Arise from incomplete asymmetric induction (typically 1–3%)
    • Reduced to <0.5% via two-stage crystallization using heptane/ethyl acetate (7:3 v/v)

Emerging Methodologies

Photoredox-Catalyzed C–H Functionalization

Visible light-mediated benzylation using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) enables direct C–H activation of ethyl piperidine-2-carboxylate. Irradiation with 450 nm LEDs in the presence of benzyltrimethylammonium tribromide achieves 58% yield with excellent regioselectivity (>20:1 C2 vs C3 benzylation).

Electrochemical Synthesis

A divided cell with Ni foam electrodes facilitates decarboxylative benzylation:

  • Anode: Ethyl piperidine-2-carboxylate → Radical intermediate at +1.2 V vs Ag/AgCl
  • Cathode: Benzyl bromide → Benzyl radical at −0.8 V Coupling yields reach 73% with 0.5 M NBu₄BF₄ in acetonitrile/water (9:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-benzylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacturing of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 2-benzylpiperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name (CAS No.) Substituent Position Functional Groups Structural Similarity Key Differences
Ethyl piperidine-4-carboxylate (1126-09-6) 4-position Ethoxycarbonyl 0.95 Lack of benzyl group; carboxylate at 4-position
Ethyl 6-phenylpiperidine-2-carboxylate (1137664-24-4) 6-position Phenyl, ethoxycarbonyl 0.67 Phenyl substituent at 6-position instead of benzyl at 2-position
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 1- and 4-positions Benzyloxycarbonyl, ethoxycarbonyl N/A Dual substituents; distinct esterification pattern
Ethyl (2S)-1-(benzylsulfonyl)piperidine-2-carboxylate 1- and 2-positions Benzylsulfonyl, ethoxycarbonyl N/A Sulfonyl group introduces polarity and potential metabolic stability

Key Observations :

  • Functional Group Impact : The absence of a sulfonyl or additional ester group (as seen in ) simplifies the molecule, possibly improving synthetic accessibility but reducing metabolic resistance.

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